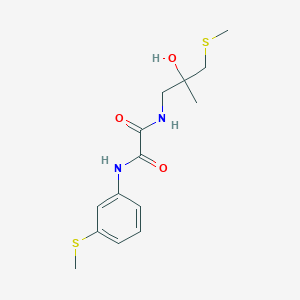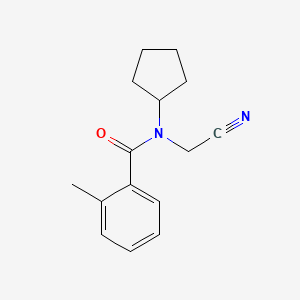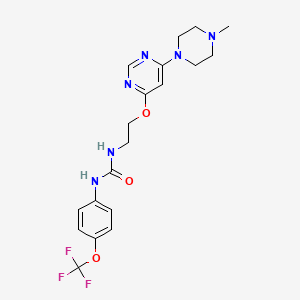![molecular formula C18H17N3O3 B2592417 N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methoxybenzamide CAS No. 942001-26-5](/img/structure/B2592417.png)
N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The pyrido[1,2-a]pyrimidin-3-yl group is a part of various chemical compounds . This group is a part of the larger family of pyrimidines, which are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of pyrido[1,2-a]pyrimidin-3-yl derivatives often involves complex organic reactions . For example, one study synthesized a series of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives containing 1,3,4-oxadiazole and 1,3,4-thiadiazole rings .
Molecular Structure Analysis
The molecular structure of compounds containing the pyrido[1,2-a]pyrimidin-3-yl group can vary greatly depending on the other groups present in the molecule .
Chemical Reactions Analysis
The chemical reactions involving pyrido[1,2-a]pyrimidin-3-yl derivatives can be quite diverse, depending on the specific compound and the conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of compounds containing the pyrido[1,2-a]pyrimidin-3-yl group can vary greatly depending on the specific compound .
科学的研究の応用
Pyrimidine Analogs in Medicinal Chemistry
N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methoxybenzamide belongs to the class of pyrimidine analogs, compounds known for their broad spectrum of biological activities. Pyrimidines are nitrogen-containing heterocycles that have shown anticancer, anti-HIV, antifungal, and antibacterial activities among others. Their versatile pharmacological profile makes them a focal point in drug discovery and medicinal chemistry. The structure-activity relationship (SAR) of pyrimidine analogs reveals their potential in the synthesis of drugs targeting various diseases, underscoring their importance in the development of new therapeutic agents (JeelanBasha & Goudgaon, 2021).
Anti-Inflammatory and Anti-Cancer Properties
Pyrimidine derivatives exhibit a range of pharmacological effects including anti-inflammatory and anti-cancer activities. The synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives have been extensively studied, indicating their potential as potent anti-inflammatory agents with minimal toxicity. This research suggests avenues for the development of novel pyrimidine analogs as therapeutic agents in treating inflammation-related diseases (Rashid et al., 2021). Additionally, the anticancer potential of pyrimidines in fused scaffolds has been documented, with various mechanisms of action suggesting their capability to interact with diverse targets, making them prominent candidates in cancer therapy (Kaur et al., 2014).
Pharmacological Diversity and Hybrid Molecules
The pharmacological landscape of pyrimidine derivatives extends to creating "hybrid" compounds that combine fragments of nitroxyl radicals with natural compounds, enhancing their biological activity or modifying it beneficially. This approach has led to the development of derivatives with decreased general toxicity or increased selective cytotoxicity, demonstrating the adaptability of pyrimidine frameworks in generating multifunctional pharmacological agents (Grigor’ev, Tkacheva, & Morozov, 2014).
Medicinal Perspectives Against Alzheimer's Disease
The structural activity relationship (SAR)-based medicinal research on pyrimidine derivatives has also targeted neurological disorders, including Alzheimer's disease. The non-toxic nature and synthetic accessibility of pyrimidine scaffolds have facilitated their exploration as therapeutic agents against Alzheimer's, showcasing the ongoing efforts to fill the efficacy gap in current anti-Alzheimer's drug development (Das et al., 2021).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-11-6-5-9-21-16(11)19-12(2)15(18(21)23)20-17(22)13-7-4-8-14(10-13)24-3/h4-10H,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTCDQARKRYZAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)C3=CC(=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-chloro-2-methoxyphenyl)-2-[[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl]-methylamino]acetamide](/img/structure/B2592336.png)
![3-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2592337.png)
![Methyl 2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2592339.png)

![N-(3-ethoxypropyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2592341.png)


![1-(1,3-benzodioxol-5-yl)-3-[(4-chlorobenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2592347.png)
![Cyclobutyl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2592350.png)

![N-(4-chlorobenzyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2592354.png)
![4-[(E)-[(2-amino-4-methyl-1,3-thiazole-5-carbonyl)hydrazinylidene]methyl]benzoic acid](/img/structure/B2592355.png)
![2-(Benzimidazol-1-yl)-1-[2-(6-tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2592356.png)